3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid
Descripción general
Descripción
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid is a compound with the molecular formula C8H5BrN4O2 and a molecular weight of 269.05 . It is a type of halogen substituted carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C7H5BrO2/c8-6-3-1-2-5 (4-6)7 (9)10/h1-4H, (H,9,10) .Aplicaciones Científicas De Investigación
Synthesis and Coordination Polymers
One of the primary applications of compounds similar to "3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid" lies in their use as building blocks for coordination polymers. The in situ [2 + 3] cycloaddition reactions of benzonitrile derivatives, including those related to the compound of interest, with NaN(3) in the presence of Zn(II) and/or Co(II) salts under hydrothermal conditions have been explored to obtain coordination polymers with diverse structural topologies (Weichao Song et al., 2009). These studies highlight the significant effect of ligand modifications on the structures and properties of metal complexes, demonstrating the utility of these compounds in tuning the framework topologies of coordination polymers.
Organic Synthesis and Reactivity
Compounds related to "3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid" have been utilized in various organic synthesis methods. For instance, the preparation of 2-(2H-Tetrazol-2-yl)benzoic acids via Cu(I) catalyzed C–N coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole followed by reductive cleavage of the thioether bond showcases regioselective reactions towards the N2-position on tetrazole, demonstrating the scope of this methodology on a series of 2-halobenzoic acid substrates (Z. Song et al., 2019). This underscores the relevance of these compounds in the development of new synthetic routes and the study of regioselectivity in C–N coupling reactions.
Propiedades
IUPAC Name |
3-bromo-5-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-1-5(8(14)15)2-7(3-6)13-4-10-11-12-13/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQVLBIZSOWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NN=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid | |
CAS RN |
1211514-34-9 | |
Record name | 3-bromo-5-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.